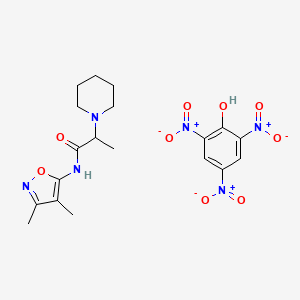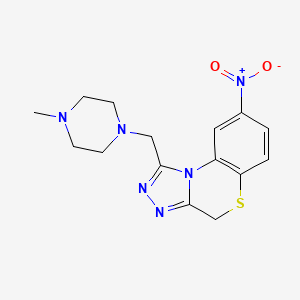
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- is a complex organic compound that belongs to the class of triazolobenzothiazines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzothiazine ring, with a nitro group and a piperazine moiety attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Fusion with Benzothiazine: The triazole ring is then fused with a benzothiazine moiety through a series of condensation reactions.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the benzothiazine ring.
Attachment of the Piperazine Moiety: The final step involves the alkylation of the compound with 4-methylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)
- 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-7-nitro-
Uniqueness
The unique structural features of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- include the specific positioning of the nitro group and the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
110216-02-9 |
|---|---|
Fórmula molecular |
C15H18N6O2S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-[(4-methylpiperazin-1-yl)methyl]-8-nitro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H18N6O2S/c1-18-4-6-19(7-5-18)9-14-16-17-15-10-24-13-3-2-11(21(22)23)8-12(13)20(14)15/h2-3,8H,4-7,9-10H2,1H3 |
Clave InChI |
CCKVCSTWOMYDEN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=NN=C3N2C4=C(C=CC(=C4)[N+](=O)[O-])SC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)

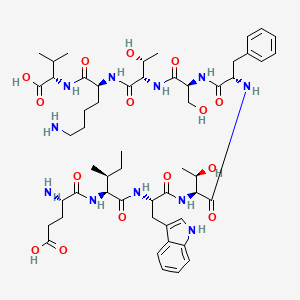

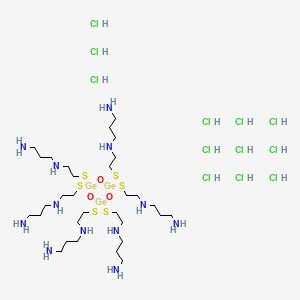
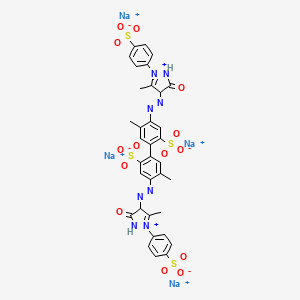
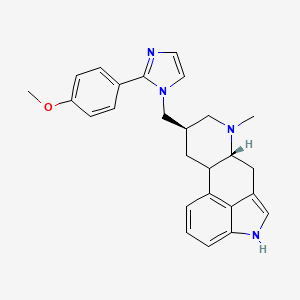
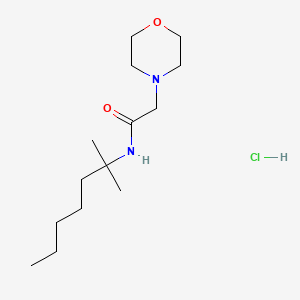
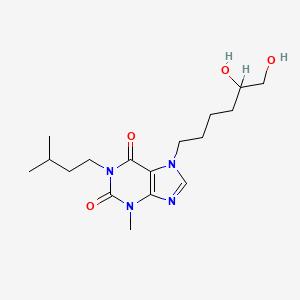

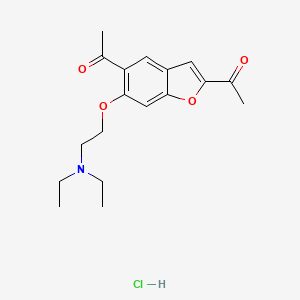
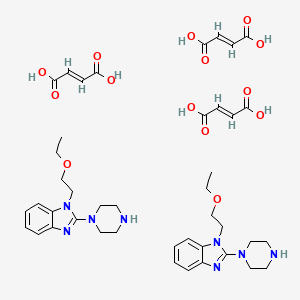
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
